N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine
Description
N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine is a chemical compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often utilized in peptide synthesis and various biochemical applications.
Properties
CAS No. |
62188-59-4 |
|---|---|
Molecular Formula |
C15H27N3O6 |
Molecular Weight |
345.39 g/mol |
IUPAC Name |
2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H27N3O6/c1-9(2)6-10(13(22)16-8-12(20)21)18-11(19)7-17-14(23)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t10-/m1/s1 |
InChI Key |
XQYUZNOKIAEOFY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids like TFA or HCl.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DCC or DIC.
Common Reagents and Conditions
Major Products Formed
Deprotection: Glycyl-D-leucylglycine (after removal of the Boc group).
Coupling: Extended peptides or peptide chains.
Scientific Research Applications
N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine has several scientific research applications:
Chemistry: Used in peptide synthesis and as an intermediate in the preparation of more complex peptides.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine involves its role as a protected peptide intermediate. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, enabling the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)glycine: A simpler compound with a single glycine residue protected by a Boc group.
N-(tert-Butoxycarbonyl)glycylglycine: Similar to N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine but with two glycine residues instead of one glycine and one D-leucine.
Uniqueness
This compound is unique due to the presence of both glycine and D-leucine residues, making it a valuable intermediate in the synthesis of peptides with specific sequences and properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
